molecular formula C13H21N7O2S B6788941 N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide

N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide

Cat. No.: B6788941
M. Wt: 339.42 g/mol
InChI Key: ZISXEQXETIGWDJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the cyclopropyl, ethyl, and tetrazole groups, along with the pyrazole and sulfonamide functionalities, makes it a versatile molecule for chemical modifications and biological interactions.

Properties

IUPAC Name

N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2S/c1-5-20(11-6-7-11)23(21,22)13-9(2)15-19(10(13)3)8-12-14-17-18(4)16-12/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISXEQXETIGWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)C2=C(N(N=C2C)CC3=NN(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide functionality is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclopropyl and Ethyl Substitution: The N-cyclopropyl and N-ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Tetrazole Group: The tetrazole moiety is typically introduced through a [3+2] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The tetrazole and pyrazole rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Conversion of sulfonamide to amine derivatives.

    Substitution: Introduction of various functional groups onto the pyrazole or tetrazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound can be explored for its potential as a pharmacophore in drug design. The sulfonamide group is known for its antibacterial properties, while the tetrazole ring can mimic carboxylic acids, making it useful in the development of enzyme inhibitors.

Medicine

In medicine, the compound’s structural features suggest potential applications in the development of anti-inflammatory, antimicrobial, or anticancer agents. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the sulfonamide and tetrazole groups.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The tetrazole ring can bind to metal ions or hydrogen bond with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-ethyl-3,5-dimethylpyrazole-4-sulfonamide: Lacks the tetrazole group, which may reduce its biological activity.

    N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide: Lacks the cyclopropyl group, potentially altering its chemical reactivity and biological interactions.

    N-cyclopropyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide: Lacks the ethyl group, which may affect its solubility and pharmacokinetic properties.

Uniqueness

The unique combination of the cyclopropyl, ethyl, tetrazole, pyrazole, and sulfonamide groups in N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(2-methyltetrazol-5-yl)methyl]pyrazole-4-sulfonamide provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

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